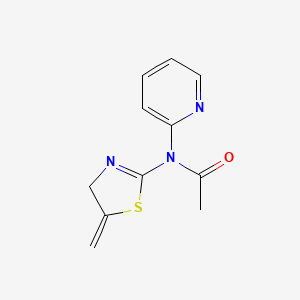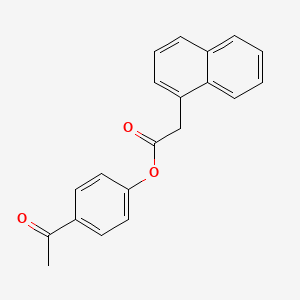![molecular formula C19H30N2O2 B5878218 N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide](/img/structure/B5878218.png)
N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide, also known as IBP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IBP is a white crystalline solid that belongs to the class of benzamides and has a molecular formula of C20H32N2O2.
Wissenschaftliche Forschungsanwendungen
N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide has been extensively studied for its potential applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide has been shown to inhibit the activity of voltage-gated sodium channels, which are important targets for the treatment of neuropathic pain. N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide has also been found to have anticancer properties by inhibiting the growth of cancer cells in vitro and in vivo. Additionally, N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide has been shown to modulate the immune response by regulating the production of cytokines and chemokines.
Wirkmechanismus
The mechanism of action of N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide is not fully understood. However, it has been suggested that N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide exerts its effects by binding to voltage-gated sodium channels and inhibiting their activity. This leads to a decrease in the influx of sodium ions into the cells, which results in a reduction in neuronal excitability and pain sensation. N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide has also been shown to inhibit the activity of histone deacetylases, which are important enzymes involved in the regulation of gene expression. This may contribute to the anticancer properties of N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide.
Biochemical and Physiological Effects:
N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide inhibits the activity of voltage-gated sodium channels and histone deacetylases. N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide has also been shown to induce apoptosis in cancer cells and regulate the immune response by modulating the production of cytokines and chemokines. In vivo studies have demonstrated that N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide has analgesic and anticancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high purity. N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide has also been extensively studied, and its mechanism of action is well understood. However, there are some limitations to the use of N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide in lab experiments. N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide has poor solubility in water, which can limit its use in certain assays. Additionally, N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide has not been extensively studied in vivo, and its pharmacokinetics and toxicity profiles are not well understood.
Zukünftige Richtungen
There are several future directions for the study of N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide. One area of research is the development of more potent and selective inhibitors of voltage-gated sodium channels. Another area of research is the investigation of the anticancer properties of N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide and its potential use in combination with other chemotherapeutic agents. Additionally, the immunomodulatory effects of N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide warrant further investigation, particularly in the context of autoimmune diseases. Finally, the pharmacokinetics and toxicity profiles of N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide need to be further characterized to determine its potential as a therapeutic agent.
Synthesemethoden
The synthesis of N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide involves the condensation of 3-amino-N-isobutylbenzamide with 2-propylpentanoyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide. The yield of N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of base used.
Eigenschaften
IUPAC Name |
N-(2-methylpropyl)-3-(2-propylpentanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-5-8-15(9-6-2)19(23)21-17-11-7-10-16(12-17)18(22)20-13-14(3)4/h7,10-12,14-15H,5-6,8-9,13H2,1-4H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZVPKUBTLMPLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC=CC(=C1)C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylpropyl)-3-[(2-propylpentanoyl)amino]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-(4-methylphenyl)acetamide](/img/structure/B5878140.png)
![4-{[(2-chlorobenzyl)amino]carbonyl}phenyl acetate](/img/structure/B5878142.png)
![3-fluoro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5878153.png)
![3,4-diethoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5878161.png)

![5-{[3-(2-furyl)acryloyl]amino}isophthalic acid](/img/structure/B5878179.png)



![ethyl 3-[7-(diethylamino)-2-oxo-2H-chromen-3-yl]-3-oxopropanoate](/img/structure/B5878235.png)

![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5878252.png)
![N-[2-methyl-1-(1-piperidinylcarbonyl)-1-propen-1-yl]benzamide](/img/structure/B5878255.png)
![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5878258.png)